molecular formula C30H36BBr3 B8214455 Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane

Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane

Cat. No.: B8214455
M. Wt: 647.1 g/mol
InChI Key: CDDHNGCDCAKILA-UHFFFAOYSA-N
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Description

Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane is a boron-containing compound with the molecular formula C30H36BBr3 and a molecular weight of 647.13 g/mol It is characterized by the presence of three 4-bromo-2,3,5,6-tetramethylphenyl groups attached to a central boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane typically involves the reaction of 1,4-dibromo-2,3,5,6-tetramethylbenzene with boron trifluoride diethyl etherate . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of appropriate solvents and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used.

Major Products Formed: The major products depend on the specific reactions and reagents used. For instance, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane
  • 4,4’,4’'-boranetriyltris(2,3,5,6-tetramethylbenzoic acid)

Comparison: Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane is unique due to the presence of bromine atoms, which can be further modified to introduce various functional groups. This makes it a versatile compound for synthetic applications compared to its analogs that may lack such reactive sites .

Properties

IUPAC Name

tris(4-bromo-2,3,5,6-tetramethylphenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36BBr3/c1-13-19(7)28(32)20(8)14(2)25(13)31(26-15(3)21(9)29(33)22(10)16(26)4)27-17(5)23(11)30(34)24(12)18(27)6/h1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDHNGCDCAKILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)Br)C)C)(C2=C(C(=C(C(=C2C)C)Br)C)C)C3=C(C(=C(C(=C3C)C)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36BBr3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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